5,7-Difluoro-4-hydroxyquinoline
Overview
Description
5,7-Difluoro-4-hydroxyquinoline is a fluorinated quinoline derivative with the molecular formula C9H5F2NO. This compound is part of a broader class of fluorinated quinolines, which are known for their significant biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
It is known that quinoline derivatives, to which this compound belongs, have been used in the development of synthetic antimalarial drugs . They have also shown inhibitory effects on various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The incorporation of a fluorine atom into azaaromatics, such as quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .
Result of Action
Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-4-hydroxyquinoline typically involves the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline. This reaction yields a mixture of fluorinated quinolines, including this compound . Another method involves the direct fluorination of quinoline derivatives using fluorinating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoro-4-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinoline derivatives .
Scientific Research Applications
5,7-Difluoro-4-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes.
Comparison with Similar Compounds
- 4-Chloro-5,8-difluoroquinoline
- 4-Chloro-6,8-difluoroquinoline
- 3,4-Dichloro-6-fluoroquinoline
Uniqueness: 5,7-Difluoro-4-hydroxyquinoline is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other fluorinated quinolines .
Properties
IUPAC Name |
5,7-difluoro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVWPJMXBHHTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656135 | |
Record name | 5,7-Difluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874804-43-0 | |
Record name | 5,7-Difluoroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 874804-43-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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